(Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorophenoxy Group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 2-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable diketone under reflux conditions.
Coupling of the Furan and Pyrazole Rings: The final step involves the coupling of the furan and pyrazole rings through a propenone linker, typically using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the propenone moiety, converting it to a saturated ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of saturated ketones.
Substitution: Formation of derivatives with various functional groups replacing the chlorofluorophenoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has potential applications as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorofluorophenoxy group suggests potential interactions with hydrophobic pockets, while the pyrazole ring could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-{5-[(2-BROMO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- (Z)-3-{5-[(2-CHLORO-4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (Z)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenoxy group enhances its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
(Z)-3-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-12-16(10-22-23(12)2)18(24)7-6-14-4-5-15(26-14)11-25-19-8-3-13(21)9-17(19)20/h3-10H,11H2,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVFNVDYFSODHK-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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